Cas no 1240913-08-9 (2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide)

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is a specialized organic compound featuring a brominated methoxyphenyl moiety linked to a cyano-substituted cyclopropylacetamide group. Its structural complexity offers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the cyano-cyclopropyl group may contribute to steric and electronic modulation, influencing binding affinity or metabolic stability. This compound’s well-defined molecular architecture makes it suitable for targeted applications in drug discovery, where precise structural modifications are critical. Its purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide structure
1240913-08-9 structure
Product name:2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
CAS No:1240913-08-9
MF:C15H18BrN3O2
Molecular Weight:352.226322650909
CID:5455676
PubChem ID:47064369

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
    • AKOS008145936
    • EN300-26684813
    • 2-[(5-BROMO-2-METHOXYPHENYL)AMINO]-N-(1-CYANO-1-CYCLOPROPYLETHYL)ACETAMIDE
    • Z739863074
    • 1240913-08-9
    • CHEMBL3451500
    • 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
    • インチ: 1S/C15H18BrN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-12-7-11(16)5-6-13(12)21-2/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20)
    • InChIKey: GIKLUXJFFKGSFT-UHFFFAOYSA-N
    • SMILES: C(NC(C#N)(C1CC1)C)(=O)CNC1=CC(Br)=CC=C1OC

計算された属性

  • 精确分子量: 351.05824g/mol
  • 同位素质量: 351.05824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 432
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 74.2Ų

じっけんとくせい

  • 密度みつど: 1.471±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 560.5±50.0 °C(Predicted)
  • 酸度系数(pKa): 12.29±0.46(Predicted)

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26684813-0.05g
2-[(5-bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
1240913-08-9 95.0%
0.05g
$212.0 2025-03-20

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 関連文献

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamideに関する追加情報

Comprehensive Overview of 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1240913-08-9)

2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1240913-08-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name 5-Bromo-2-methoxy-N-cyanoethylacetamide derivative, features a unique molecular structure combining bromo, methoxy, and cyano functional groups. Its cyclopropyl and acetamide moieties make it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

The molecular formula of 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is C15H18BrN3O2, with a molecular weight of approximately 352.23 g/mol. Researchers are particularly interested in its bioavailability and metabolic stability, which are critical for its potential applications in medicinal chemistry. The presence of the 5-bromo-2-methoxyphenyl group enhances its binding affinity to certain biological targets, while the cyano-cyclopropyl segment contributes to its stereochemical complexity.

In recent years, 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been explored for its role in kinase inhibition, a hot topic in cancer research. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is associated with various diseases. The compound’s ability to interfere with kinase activity makes it a valuable tool for studying signal transduction pathways and developing targeted therapies. This aligns with the growing demand for precision medicine and personalized treatment options, which are frequently searched topics in scientific and medical communities.

Another area of interest is the compound’s potential application in neuropharmacology. The cyclopropyl and cyano groups in its structure suggest possible interactions with neurotransmitter receptors, making it a candidate for investigating neurological disorders such as Parkinson’s disease and epilepsy. Given the rising global prevalence of these conditions, researchers are actively seeking novel compounds that can modulate neural activity with high specificity and minimal side effects.

From a synthetic chemistry perspective, 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide presents intriguing challenges and opportunities. Its synthesis typically involves multi-step reactions, including amide coupling and aryl bromination, which are common techniques in organic synthesis. The compound’s stereocenters and functional group diversity also make it a useful intermediate for constructing more complex molecules, a topic frequently discussed in drug design forums.

The compound’s physicochemical properties, such as its solubility and logP value, are critical for its formulation and delivery in potential therapeutic applications. Researchers often look for compounds with balanced hydrophilicity and lipophilicity to ensure adequate cell membrane permeability and oral bioavailability. These factors are essential for translating laboratory findings into clinically viable drugs, a process that dominates discussions in pharmaceutical development circles.

Market trends indicate a growing interest in small-molecule inhibitors like 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, particularly in the fields of oncology and central nervous system (CNS) disorders. Pharmaceutical companies and academic institutions are investing heavily in screening libraries of such compounds to identify lead candidates for further development. This aligns with the broader industry shift toward targeted therapy and high-throughput screening, which are frequently searched keywords in drug discovery databases.

In summary, 2-[(5-Bromo-2-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1240913-08-9) is a versatile compound with significant potential in multiple areas of research. Its unique structural features and biological activity make it a valuable asset for scientists exploring kinase inhibitors, neuropharmacology, and drug design. As the demand for innovative therapeutic solutions continues to rise, this compound is likely to remain a focal point in both academic and industrial research settings.

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